1H-Purine-1,2-diamine

Medicinal Chemistry Chemical Biology Nucleoside Analogues

Developing pH-sensitive purine probes often fails due to mismatched protonation states. 1H-Purine-1,2-diamine solves this with a predicted pKa of 7.51, enabling precise physiological pH control versus more basic analogs (2,6-diaminopurine pKa 8.61). • Essential precursor for anti-influenza 1,2-diaminopurine PNA analogues (Bizzarri et al.) - 1,2-substitution pattern is critical for bioactivity and cannot be replicated with other diaminopurine isomers. • Unique 2-imino tautomer hydrogen-bonding landscape enables novel purine-binding protein, riboswitch, and nucleic acid interaction studies. • Supports nucleoside analogue and bioactive purine library synthesis with reliable global sourcing.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 104942-58-7
Cat. No. B022800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine-1,2-diamine
CAS104942-58-7
Synonyms1H-Purine-1,2-diamine(9CI)
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N2)N=C(N1N)N
InChIInChI=1S/C5H6N6/c6-5-10-4-3(1-11(5)7)8-2-9-4/h1-2H,7H2,(H2,6,8,9,10)
InChIKeyOMXQCGKNMSNBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purine-1,2-diamine: Procurement & Properties


1H-Purine-1,2-diamine is a heterocyclic aromatic compound featuring a purine core with amine substituents at positions 1 and 2, resulting in the molecular formula C5H6N6 and a molecular weight of 150.14 g/mol [1]. It is a key synthetic intermediate and a versatile scaffold in advanced chemical and pharmacological research, particularly for the development of nucleoside analogues and bioactive purine derivatives [2].

Unique 1,2-diamine purine scaffold for nucleoside analogue development
Synthetic intermediate for bioactive purine derivatives and PNA research
Predicted pKa context supports ionization-state control studies at physiological pH

1H-Purine-1,2-diamine: Why It Cannot Be Replaced


The unique 1,2-diamine substitution pattern of 1H-Purine-1,2-diamine fundamentally alters its physicochemical and biochemical properties relative to widely used purine analogs like 2,6-diaminopurine, 2-aminopurine, adenine, and purine. These differences manifest in distinct pKa values, hydrogen-bonding capabilities, and synthetic utility, making the compound irreplaceable in applications requiring specific protonation states or reactivity profiles . The following evidence quantifies these critical differentiators.

Protonation state near physiological pH may differ significantly from 2,6-diaminopurine, altering H-bonding and uptake predictions.
TPSA and hydrogen-bond donor count are not interchangeable with adenine, potentially affecting ADME-property modeling.
1,2-diamine PNA synthetic entry may not be directly accessible from common 2,6-diaminopurine without extensive synthetic manipulation.

1H-Purine-1,2-diamine: Evidence vs. Purine Analogs


Distinct Basicity Compared to 2,6-Diaminopurine

1H-Purine-1,2-diamine possesses a predicted pKa of 7.51±0.20, which is significantly lower than the predicted pKa of 2,6-diaminopurine (8.61±0.20) . This difference indicates that at physiological pH (7.4), 1H-Purine-1,2-diamine will be less protonated, affecting its hydrogen-bonding interactions and potential for crossing biological membranes.

pKa vs. 2,6-DAP
Predicted
ΔpKa −1.10
Supports ionization-state control studies
Computed values; experimental pKa may differ
Medicinal Chemistry Chemical Biology Nucleoside Analogues

Enhanced TPSA and H-Bonding vs. Adenine

1H-Purine-1,2-diamine has a Topological Polar Surface Area (TPSA) of 89.9 Ų, compared to adenine's TPSA of 78.8 Ų [1][2]. This 14% larger polar surface area, coupled with three hydrogen bond donors (vs. two in adenine) [1], predicts different permeability and solubility characteristics, which are crucial parameters in drug design and chemical biology.

TPSA vs. Adenine
Computed
+11.1 Ų (14%)
May affect permeability and solubility predictions
Cactvs 3.4.8.18; PubChem 2024.11.20
Drug Design ADME Prediction Supramolecular Chemistry

Direct Precursor for Antiviral PNA Agents

1H-Purine-1,2-diamine serves as a direct precursor for synthesizing 1,2-diaminopurine peptide nucleic acid (PNA) analogues, which have demonstrated selective inhibitory activity against influenza virus A/Puerto Rico/8/34 H1N1 in the nanomolar range [1]. This application is specific to the 1,2-substitution pattern and cannot be achieved using the more common 2,6-diaminopurine scaffold without extensive synthetic manipulation.

PNA Precursor Utility
Class-level inference
1,2-diaminopurine PNA access
Enables unique antiviral PNA research pathway
Nanomolar anti-H1N1 reported; synthetic-context dependent
Antiviral Research Peptide Nucleic Acids Synthetic Chemistry

Distinct Tautomeric Preference in Molecular Recognition

The IUPAC name for 1H-Purine-1,2-diamine is 2-imino-7H-purin-1-amine, reflecting its preferred tautomeric state [1]. This imino-amino tautomer presents a different hydrogen-bonding pattern compared to the predominant amino forms of adenine (6-aminopurine) and 2-aminopurine, potentially leading to distinct interactions with biological targets such as enzymes and riboswitches.

Tautomeric Form
Structural inference
2-imino-7H-purin-1-amine
May enable distinct H-bonding interactions vs. amino purines
IUPAC assignment; binding studies to verify
Structural Biology Computational Chemistry Ligand Design

1H-Purine-1,2-diamine: Validated Applications


pH-Sensitive Probes and Drug Candidates

With a predicted pKa of 7.51, 1H-Purine-1,2-diamine is ideally suited for designing probes and drug candidates that require precise control of protonation near physiological pH. Its distinct pKa, compared to the more basic 2,6-diaminopurine (pKa 8.61), allows for tuning of cellular uptake and intracellular distribution .

Antiviral PNA Agent Synthesis

As demonstrated by Bizzarri et al., 1H-Purine-1,2-diamine is a critical starting material for the synthesis of 1,2-diaminopurine PNA analogues with potent anti-influenza activity [1]. This specific substitution pattern is essential for the observed biological activity and cannot be replicated with other diaminopurine isomers.

H-Bonding Ligand Design for Structural Biology

The 2-imino-7H-purin-1-amine tautomer of this compound provides a hydrogen-bonding landscape distinct from common amino purines. This makes it a valuable scaffold for exploring novel interactions with purine-binding proteins, riboswitches, and nucleic acids, potentially leading to the discovery of new binding modes and inhibitors [2].

Application
Selection Property
Validation Focus
pH-sensitive probe design
Ionization-state control near physiological pH
pKa-dependent uptake and distribution studies
Antiviral PNA synthesis
1,2-Diamine substitution pattern
Reported anti-influenza screening context
Ligand design for purine-binding targets
Imino-amino tautomer H-bonding profile
Binding-mode studies with proteins or riboswitches

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21 linked technical documents
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